![molecular formula C21H20N6OS B2549394 N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932537-41-2](/img/structure/B2549394.png)
N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Formation of 1,2,4‐Thiadiazoles
The compound of interest involves the formation of 1,2,4-thiadiazoles. A study by Forlani et al. (2000) discussed the mechanism of thiadiazoles formation from thiobenzamides and N-substituted thiourea, offering insights into the chemical processes involved in creating similar compounds (Forlani et al., 2000).
Novel Synthesis Methods
Aggarwal and Hooda (2021) reported a serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles using a household compact fluorescent lamp, showcasing innovative approaches in synthesizing thiadiazole derivatives (Aggarwal & Hooda, 2021).
Structural Analysis
Al Mamari et al. (2019) studied N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which shares a structural motif with the compound , highlighting the importance of such structures in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Pharmacological and Biological Activity
Antimicrobial Properties
Desai et al. (2013) synthesized and evaluated the antimicrobial activity of thiazole derivatives, similar to the core structure of the compound of interest, against various bacterial and fungal strains (Desai et al., 2013).
Antioxidant and Urease Inhibition
Khan et al. (2010) studied the antioxidant and urease inhibitory activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, providing insight into the biological activities of similar compounds (Khan et al., 2010).
Anticancer Potential
Ningegowda et al. (2016) explored the potential of 1,2,4-triazolo-1,3,4-thiadiazole derivatives as anti-neoplastic agents, indicating the possibility of similar compounds in cancer therapy (Ningegowda et al., 2016).
Miscellaneous Applications
Carrier Systems in Agriculture
Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for bioactive compounds in agriculture, relevant to the potential applications of similar compounds (Campos et al., 2015).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with thiadiazole derivative groups, highlighting its application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-12-9-10-17(14(3)11-12)27-15(4)18(24-26-27)19-22-21(29-25-19)23-20(28)16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVQZHBAYUHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
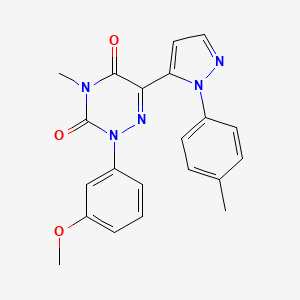
![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)
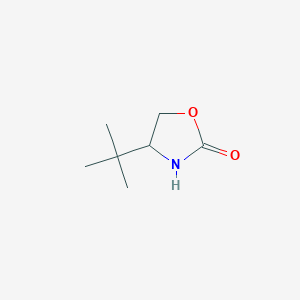
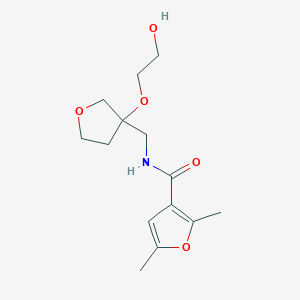

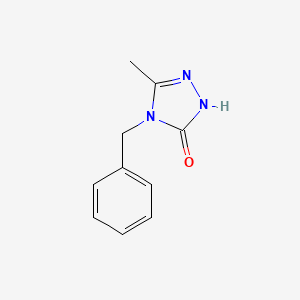
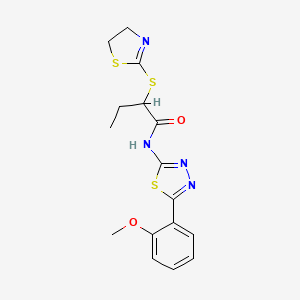
![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

